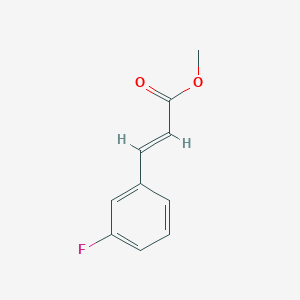

(e)-Methyl 3-(3-fluorophenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDMXKIURVHYKV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74325-03-4 | |

| Record name | Methyl (E)-3-fluorocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of E Methyl 3 3 Fluorophenyl Acrylate

Stereoselective Olefination Strategies for (E)-Configuration Control

Olefination reactions provide a direct route to the formation of the α,β-unsaturated ester moiety of the target molecule from an aldehyde. The primary challenge is to control the stereoselectivity to favor the thermodynamically more stable (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of α,β-unsaturated esters, offering significant advantages over the classical Wittig reaction. This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of (E)-methyl 3-(3-fluorophenyl)acrylate, this involves the reaction of 3-fluorobenzaldehyde (B1666160) with a stabilized phosphonate ylide, typically derived from trimethyl phosphonoacetate or triethyl phosphonoacetate.

The mechanism commences with the deprotonation of the phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of 3-fluorobenzaldehyde. The resulting intermediate subsequently collapses through an oxaphosphetane-like transition state to yield the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

A key feature of the HWE reaction with stabilized phosphonates (containing an electron-withdrawing group like an ester) is its high propensity to form the (E)-alkene. wikipedia.orgorganic-chemistry.org This stereoselectivity is generally attributed to thermodynamic control in the intermediate stages, where the sterically less hindered arrangement leading to the (E)-product is favored. organic-chemistry.org Various bases and reaction conditions can be employed to optimize the yield and stereoselectivity.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination

| Phosphonate Reagent | Base | Solvent | Typical Temperature | Stereoselectivity (E:Z) | Reference |

|---|---|---|---|---|---|

| Trimethyl phosphonoacetate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp | >95:5 | |

| Triethyl phosphonoacetate | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH) | Room Temp | >95:5 | organic-chemistry.org |

| Triethyl phosphonoacetate | 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile (B52724) (CH3CN) | Room Temp | High E-selectivity | rsc.org |

| Triethyl phosphonoacetate | Potassium carbonate (K2CO3) / 18-crown-6 | Toluene | Reflux | High E-selectivity |

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). libretexts.orgscribd.com To synthesize this compound, 3-fluorobenzaldehyde is treated with methyl (triphenylphosphoranylidene)acetate. This specific ylide is classified as a "stabilized ylide" due to the presence of the ester group, which can delocalize the negative charge on the adjacent carbon.

The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. libretexts.org This intermediate cyclizes to a four-membered oxaphosphetane ring, which then decomposes to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgberkeley.edu

For stabilized ylides, the Wittig reaction is generally (E)-selective. berkeley.edu The reversibility of the initial steps allows for equilibration to the more thermodynamically stable anti-betaine intermediate, which preferentially leads to the (E)-alkene upon decomposition. berkeley.edu While effective, the Wittig reaction can sometimes present challenges in purification due to the formation of the stoichiometric byproduct, triphenylphosphine oxide, which can be difficult to separate from the desired product. berkeley.edu

Table 2: Comparison of HWE and Wittig Reactions for (E)-Alkene Synthesis

| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction (with stabilized ylide) |

|---|---|---|

| Phosphorus Reagent | Phosphonate ester | Triphenylphosphonium salt |

| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide |

| Purification | Generally straightforward (aqueous extraction) | Can be challenging (chromatography often required) |

| (E)-Stereoselectivity | Excellent | Good to Excellent |

| Reagent Reactivity | Phosphonate carbanions are more nucleophilic | Less nucleophilic than unstabilized ylides |

Palladium-Catalyzed Coupling Reactions for Aryl Acrylate (B77674) Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and convergent strategy for forming the C(sp²)-C(sp²) bond between the fluorophenyl ring and the acrylate moiety.

The Mizoroki-Heck reaction is a highly effective method for the arylation of alkenes. ugent.be It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. youtube.com For the synthesis of this compound, a suitable 3-fluorophenyl halide (e.g., 3-fluoro-iodobenzene, 3-fluoro-bromobenzene) is coupled with methyl acrylate. nih.gov

The catalytic cycle is generally understood to involve four key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-fluorophenyl halide, forming an arylpalladium(II) complex.

Migratory Insertion: The methyl acrylate coordinates to the palladium center, followed by insertion of the alkene into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydridopalladium(II) complex. This step typically proceeds to give the more stable (E)-isomer.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) complex, allowing the cycle to continue.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. ugent.beresearchgate.net Ligand-free conditions have also been developed, often relying on the formation of palladium nanoparticles in situ. rsc.org

Table 3: Typical Conditions for Mizoroki-Heck Reaction

| Aryl Halide | Alkene | Palladium Source | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodoanisole | Methyl Acrylate | Pd/C | None | AgOTf | Not specified | Good | sci-hub.se |

| Iodobenzene | Methyl Acrylate | Pd(OAc)2 | None | Na2CO3 / Et3N | NMP | Excellent | nih.gov |

| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(η3-2-Me-allyl)Cl2] | NHC (in situ) | K2CO3 | DMF | 97% | ugent.be |

| Aryl Iodides | Methyl Acrylate | Pd(OAc)2 | None | Not specified | PEG-400 | Good to Excellent | rsc.org |

Note: NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide, PEG = Polyethylene glycol, NHC = N-Heterocyclic Carbene, OAc = Acetate.

While the Heck reaction is the most direct cross-coupling method, other strategies can be envisioned. These typically involve forming a C-C bond between a pre-functionalized aryl species and a three-carbon acrylate synthon.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. A potential, though less direct, route could involve coupling a 3-fluorophenylboronic acid with a halogenated acrylate, such as methyl β-bromoacrylate. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org Recent developments have focused on using alternative electrophiles, such as α-arylsulfonyloxyacrylates, which can couple with potassium (hetero)aryltrifluoroborates. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. rsc.org A synthesis could involve the reaction of a 3-fluorophenylstannane derivative with a halogenated acrylate. A major advantage of the Stille coupling is its tolerance of many functional groups, though a significant drawback is the toxicity and removal of organotin byproducts. fiu.edu

Multicomponent Reactions in the Synthesis of Related Acrylic Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. frontiersin.orgrug.nl While a direct MCR for this compound is not standard, these reactions are exceptionally powerful for creating diverse libraries of related acrylic and more complex molecular scaffolds. researchgate.netnih.gov

For instance, the Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.net If acrylic acid is used as the carboxylic acid component with 3-fluorobenzaldehyde and a suitable isocyanide, the resulting product would be a more complex acrylic scaffold. This highlights the utility of MCRs in rapidly building molecular complexity from simple starting materials, which is a key goal in medicinal chemistry and drug discovery. frontiersin.orgnih.gov

Similarly, other named MCRs like the Ugi, Biginelli, or Mannich reactions can be designed to incorporate acrylate-like functionalities or to produce precursors that can be further elaborated into complex acrylic structures. frontiersin.org The power of this approach lies in its atom economy and the ability to generate structural diversity efficiently. rug.nl

Sustainable and Green Chemical Approaches to this compound Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing sustainable and green synthetic routes for valuable compounds like this compound. These approaches prioritize the reduction of hazardous waste, minimization of energy consumption, and the use of renewable or less toxic materials, aligning with the core principles of green chemistry. Key strategies include the implementation of alternative energy sources, the use of eco-friendly solvents or solvent-free conditions, and the development of highly efficient and recyclable catalytic systems.

Several well-established reactions for forming the acrylate's core carbon-carbon double bond, such as the Heck coupling and Knoevenagel condensation, have been adapted to incorporate green chemistry principles. These modern adaptations offer significant advantages over traditional methods, which often rely on volatile organic solvents (VOCs), stoichiometric reagents, and harsh reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green synthesis, known for dramatically reducing reaction times from hours to minutes, which in turn lowers energy consumption. scirp.orgnih.gov In the context of the Heck reaction, which couples an aryl halide (e.g., 3-fluoro-iodobenzene) with an alkene (methyl acrylate), microwave heating has been shown to enhance reaction rates and yields significantly. scirp.org Research has demonstrated that these reactions can be performed in greener solvents like water or ionic liquids, further improving the environmental profile of the synthesis. nih.govaudreyli.com Some protocols have even achieved high yields with ultralow concentrations of palladium catalysts (as low as 500 ppb), minimizing the use of expensive and toxic heavy metals. nih.gov Solvent- and ligand-free Heck reactions have also been successfully carried out by adsorbing the reactants onto a solid support like neutral alumina (B75360) and applying microwave irradiation, representing a substantial step towards a more sustainable process. mdpi.com

Solvent-Free Knoevenagel Condensation:

The Knoevenagel condensation, which typically involves the reaction of an aldehyde (3-fluorobenzaldehyde) with an active methylene (B1212753) compound, is another key route for synthesizing acrylate derivatives. Traditional methods often employ organic bases in volatile solvents. A greener alternative involves performing the reaction under solvent-free conditions, which eliminates solvent waste and simplifies product purification. mdpi.com The combination of microwave activation with a reusable, solid catalyst such as porous calcium hydroxyapatite (B223615) has proven highly effective for this transformation. mdpi.com This approach not only avoids the use of organic solvents but also allows for the easy separation and recycling of the catalyst, further enhancing the sustainability of the process. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative. nih.gov Ultrasound irradiation can accelerate reaction rates, increase yields, and often allows for milder reaction conditions compared to conventional heating methods. nih.gov This technique promotes the formation of highly reactive species and enhances mass transfer, making it a valuable tool for developing environmentally benign syntheses. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the principles have been widely applied to related organic transformations, suggesting its potential as a sustainable pathway. nih.govmdpi.com

Use of Greener Solvents:

Replacing conventional volatile organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. For reactions like the Heck coupling or Knoevenagel condensation, water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.gov Ionic liquids, which are salts with low melting points, are also considered greener alternatives because of their negligible vapor pressure, high thermal stability, and potential for recyclability. audreyli.comajgreenchem.com Studies on Heck reactions have shown that ionic liquids can serve as a stable medium for the catalyst, allowing for repeated reuse of the catalytic system without significant loss of activity. audreyli.com

The table below summarizes findings from research on green approaches to analogous reactions, providing a model for the sustainable synthesis of this compound.

Interactive Data Table: Green Synthesis Methodologies for Acrylate Precursors

| Reaction Type | Key Reactants | Catalyst / Conditions | Solvent | Time | Yield | Green Advantages | Reference(s) |

| Heck Coupling | Aryl Halide, Styrene | 0.5-2 ppm Pd(OAc)₂ / Microwave (200°C) | Water | Not Specified | 62% | Low catalyst load, green solvent, rapid heating. | scirp.org |

| Heck Coupling | Iodobenzene, Methyl Acrylate | Pd/C, Na₂CO₃, Et₃N | N-Methylpyrrolidone | Not Specified | >95% | Ligand-free, recyclable catalyst. | nih.gov |

| Heck Coupling | Aryl Halide, Styrene | PdCl₂, P(o-tol)₃ / Microwave (180°C) | Ionic Liquid (bmimPF₆) | 45 min | 99% | Recyclable catalyst/solvent system, rapid heating. | audreyli.com |

| Knoevenagel Condensation | Aromatic Aldehyde, Ethyl Cyanoacetate | Porous Hydroxyapatite / Microwave (100°C) | Solvent-Free | 2 min | High | Solvent elimination, recyclable catalyst, short reaction time. | mdpi.com |

| Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile | [Bmim][OAc] (Ionic Liquid) | Water | Not Specified | High | Green solvent, recyclable catalyst. | ajgreenchem.com |

Comprehensive Spectroscopic and Analytical Characterization Methodologies for E Methyl 3 3 Fluorophenyl Acrylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of (E)-methyl 3-(3-fluorophenyl)acrylate. The combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The trans-configuration of the alkene protons is confirmed by the large coupling constant between them, typically around 16.0 Hz. The protons on the fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) couplings. The methyl ester protons appear as a distinct singlet.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (vinyl) | ~6.45 | Doublet (d) | Jα,β ≈ 16.0 |

| H-β (vinyl) | ~7.65 | Doublet (d) | Jβ,α ≈ 16.0 |

| H-2' (aromatic) | ~7.30 | Doublet of triplets (dt) | JH2'-H6' ≈ 7.7, JH2'-F ≈ 1.5 |

| H-4' (aromatic) | ~7.15 | Doublet of doublets of doublets (ddd) | JH4'-H5' ≈ 8.0, JH4'-F ≈ 9.5, JH4'-H2' ≈ 2.5 |

| H-5' (aromatic) | ~7.40 | Triplet of doublets (td) | JH5'-H4' ≈ 8.0, JH5'-H6' ≈ 8.0, JH5'-F ≈ 5.5 |

| H-6' (aromatic) | ~7.25 | Doublet of doublets (dd) | JH6'-H5' ≈ 8.0, JH6'-H2' ≈ 1.5 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment. In the proton-decoupled spectrum, ten distinct signals are expected. A key feature is the coupling between the fluorine atom and the carbon atoms of the phenyl ring, resulting in characteristic splitting of these signals. The carbon directly attached to the fluorine (C-3') exhibits the largest coupling constant (¹JCF), while carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away show progressively smaller couplings.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O (carbonyl) | ~167.0 | Singlet (s) | N/A |

| C-β (vinyl) | ~143.5 | Doublet (d) | ⁴JCF ≈ 3.0 |

| C-α (vinyl) | ~119.0 | Singlet (s) | N/A |

| C-1' (aromatic) | ~136.5 | Doublet (d) | ³JCF ≈ 7.5 |

| C-2' (aromatic) | ~124.0 | Singlet (s) | N/A |

| C-3' (aromatic) | ~163.0 | Doublet (d) | ¹JCF ≈ 248.0 |

| C-4' (aromatic) | ~117.0 | Doublet (d) | ²JCF ≈ 22.0 |

| C-5' (aromatic) | ~130.5 | Doublet (d) | ³JCF ≈ 8.0 |

| C-6' (aromatic) | ~114.5 | Doublet (d) | ²JCF ≈ 21.0 |

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. This signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-2', H-4'). The chemical shift is typically reported relative to a standard such as CFCl₃. For a fluorine atom on a benzene (B151609) ring, the chemical shift is anticipated to be in the range of -110 to -115 ppm.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Key expected correlations include the coupling between the vinyl protons H-α and H-β, as well as couplings between adjacent protons on the aromatic ring (e.g., H-4' with H-5', and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-α to C-α, H-β to C-β, and each aromatic proton to its respective aromatic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity of different molecular fragments. Expected key correlations for this compound would include:

The vinyl proton H-β showing a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1'.

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The vinyl proton H-α showing correlations to the carbonyl carbon (C=O) and the aromatic carbon C-1'.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum of this compound is characterized by several strong absorption bands that confirm its structure.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (α,β-unsaturated ester) | ~1720-1710 | Strong |

| C=C Stretch (alkene) | ~1640 | Medium |

| C=C Stretch (aromatic) | ~1600, 1580, 1480 | Medium-Weak |

| C-O Stretch (ester) | ~1280, 1170 | Strong |

| C-F Stretch (aromatic) | ~1250 | Strong |

| =C-H Bending (trans-alkene) | ~980 | Strong |

The strong absorption around 1715 cm⁻¹ is characteristic of the C=O stretching of an α,β-unsaturated ester. The presence of the trans-disubstituted double bond is confirmed by the strong out-of-plane =C-H bending vibration near 980 cm⁻¹. The strong band around 1250 cm⁻¹ is indicative of the C-F bond stretch.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula. The monoisotopic mass of this compound (C₁₀H₉FO₂) is 180.0587 g/mol .

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 180. The fragmentation pattern provides further structural evidence. Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺ leading to a peak at m/z = 149. This corresponds to the formation of a stable acylium ion.

Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺ resulting in a peak at m/z = 121.

Formation of the fluorotropylium ion: A peak at m/z = 95, corresponding to the [C₆H₄F]⁺ fragment, is also anticipated.

These combined spectroscopic and spectrometric data provide a comprehensive and definitive characterization of the molecular structure of this compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity of this compound is crucial for its application in research and chemical synthesis. Chromatographic techniques are indispensable for determining the purity of the compound and for separating its geometric isomers, primarily the (E)- and (Z)-isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of acrylate (B77674) esters. For this compound, reversed-phase HPLC is the method of choice. This typically involves a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for the purity assessment of this compound would utilize a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sciepub.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the main compound from any impurities. sciepub.com Detection is commonly performed using a UV detector, as the aromatic ring and the acrylate system in the molecule absorb UV light. The maximum ultraviolet absorption for acrylate compounds is typically around 210 nm, making this a suitable wavelength for detection. sciepub.com

The separation of the (E)- and (Z)-isomers of methyl 3-(aryl)acrylates can also be achieved using HPLC, often requiring careful optimization of the chromatographic conditions. The subtle differences in the polarity and shape of the geometric isomers allow for their separation on a suitable stationary phase. While baseline separation can sometimes be achieved on standard C18 columns, specialized columns or mobile phase additives may be necessary for more challenging separations.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Methyl Acrylates

| Parameter | Condition |

| Column | C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |

| Gradient | Example: 20-40% B (0-6.5 min), 40-65% B (6.5-17 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Note: The above parameters are based on established methods for similar acrylate compounds and may require optimization for this compound. sciepub.com

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

For purity determination, a capillary column with a non-polar or medium-polarity stationary phase is typically used. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds with different boiling points. The resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The peak area can be used to quantify the purity of the sample. While GC is excellent for purity analysis, the separation of geometric isomers can be more challenging and may require specialized chiral columns or derivatization, though this is less common for simple acrylate isomers.

Table 2: Representative GC Parameters for the Purity Analysis of Acrylate Esters

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Example: Initial 50 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: These parameters are illustrative and based on general methods for acrylate ester analysis. Method optimization is necessary for the specific compound.

In the synthesis of this compound, for instance via a Heck or Wittig reaction, column chromatography is a common method for purification. This preparative technique uses a solid adsorbent, typically silica gel, and a solvent system to separate the desired product from starting materials, by-products, and catalysts. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used to monitor the progress of the purification.

Computational and Theoretical Investigations of E Methyl 3 3 Fluorophenyl Acrylate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the electronic landscape, providing insights into stability, reactivity, and various molecular-level behaviors.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a range of molecular properties. For (E)-methyl 3-(3-fluorophenyl)acrylate, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.com

These calculations reveal the distribution of electron density and electrostatic potential across the molecule. The presence of the fluorine atom, an electron-withdrawing group, on the phenyl ring is expected to significantly influence the electronic properties of the molecule, affecting its reactivity and intermolecular interactions. The carbonyl group of the acrylate (B77674) moiety and the fluorine atom are predicted to be regions of high electron density, making them potential sites for electrophilic attack.

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Predicted Value |

| Dipole Moment | Value |

| Polarizability | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Note: The values in this table are illustrative and would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller HOMO-LUMO gap suggests that the molecule is more reactive. acadpubl.eu

For this compound, the HOMO is likely to be localized on the phenyl ring and the C=C double bond of the acrylate group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl carbon and the C=C double bond. The energy gap can be calculated to predict the molecule's reactivity towards nucleophiles and electrophiles.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be derived from specific FMO calculations.

Conformational Landscape and Stereochemical Dynamics

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. The "(E)" designation specifies the stereochemistry around the C=C double bond, indicating that the phenyl group and the ester group are on opposite sides.

Studies on similar compounds, such as methyl (E)-3-(2-formylphenoxy)acrylate, have shown that the methyl acrylate substituent typically adopts an extended E conformation with torsion angles close to 180 degrees. researchgate.net This planarity is often favored as it maximizes conjugation between the phenyl ring and the acrylate system. The conformation of the ester group relative to the olefinic double bond is generally s-trans. It is highly probable that this compound also adopts a similar planar conformation to maximize electronic delocalization. Rotational barriers around the single bonds, such as the C-C bond connecting the phenyl ring to the acrylate moiety, can be calculated to understand the molecule's flexibility and the energy landscape of different conformers.

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule with a biological target, typically a protein or nucleic acid. These techniques are instrumental in drug discovery and design. While specific biological targets for this compound are not extensively studied, the acrylate scaffold is present in many compounds with known biological activity. For instance, various acrylate derivatives have been investigated as potential anticancer and antimicrobial agents. mdpi.comresearchgate.net

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound is optimized.

Selection of a Biological Target: A protein of interest is chosen based on a therapeutic hypothesis.

Docking Simulation: A computational algorithm places the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The different poses are scored based on their predicted binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

For example, given that some acrylate derivatives have shown activity against enzymes like tyrosinase, a docking study could be performed to predict the binding mode and affinity of this compound to this enzyme. researchgate.net The results of such simulations can guide the synthesis of new derivatives with potentially enhanced biological activity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | Value |

| Key Interacting Residues | Amino Acid Residues |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, etc. |

Note: The data in this table is for illustrative purposes and would be generated from a specific molecular docking simulation.

In Silico Prediction of Spectroscopic Parameters and Reactivity Pathways

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. Furthermore, these methods can shed light on potential reaction pathways.

NMR Spectroscopy: In silico NMR prediction involves calculating the chemical shifts of ¹H and ¹³C atoms in the molecule. nih.gov These predictions are based on the calculated electronic environment of each nucleus and can be very useful for assigning experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net This allows for the theoretical prediction of the IR spectrum, aiding in the identification of functional groups.

Regarding reactivity, computational studies can be employed to explore potential reaction pathways, such as additions to the C=C double bond or reactions at the ester group. researchgate.net By calculating the activation energies of different possible reactions, the most likely reactivity pathways can be predicted. For example, the susceptibility of the double bond to Michael addition can be assessed by analyzing the partial charges on the carbon atoms and the shape of the LUMO.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameters |

| ¹H NMR | Chemical shifts (ppm) for each proton |

| ¹³C NMR | Chemical shifts (ppm) for each carbon |

| IR | Key vibrational frequencies (cm⁻¹) and their corresponding functional groups |

Note: The data in this table is illustrative and would be the output of specific spectroscopic prediction calculations.

Research Applications and Prospective Utility of E Methyl 3 3 Fluorophenyl Acrylate Derivatives

Exploration in Medicinal Chemistry and Chemical Biology

The unique properties imparted by the fluorine atom, such as high electronegativity, the ability to form strong C-F bonds, and its role as a lipophilic hydrogen bond acceptor, make fluorinated compounds like (E)-methyl 3-(3-fluorophenyl)acrylate valuable precursors for drug discovery and chemical biology probes.

The scaffold of this compound is a privileged starting point for the synthesis of bioactive molecules. Phenyl acrylate (B77674) derivatives are recognized for their potential applications in medicine and agriculture. nih.gov The design of analogues often involves modifying the core structure to enhance interactions with specific biological targets.

For instance, derivatives of the positional isomer, (E)-Methyl 3-(4-fluorophenyl)acrylate, have been identified as inhibitors of serotonin (B10506) reuptake, a critical mechanism in the treatment of depression and other mood disorders. biosynth.com This suggests that the fluorophenyl acrylate core can be effectively tailored to interact with neurotransmitter transporters.

In the field of oncology, researchers have synthesized a series of acrylate-based derivatives as potential anticancer agents. researchgate.net One study focused on creating analogues of combretastatin, a natural product that targets tubulin. By synthesizing various 3-(4-chlorophenyl)acrylate esters and acids, they identified compounds with potent cytotoxic effects against human breast carcinoma cell lines. researchgate.net This highlights a common strategy where the acrylate scaffold is used to mimic the structural features of known bioactive compounds to modulate key cellular processes like microtubule dynamics. researchgate.net

The synthesis of these analogues often involves established chemical transformations. For example, (E)-methyl 3-(3-(bromomethyl)phenyl)acrylate can be used as an intermediate to introduce various functional groups through nucleophilic substitution, allowing for the creation of a diverse library of derivatives for biological screening. nih.gov

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. In fluorinated acrylates, the position and number of fluorine atoms, along with the nature of other substituents, can dramatically alter their biological effects.

The introduction of fluorine can influence a molecule's:

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the compound's half-life in biological systems.

Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, affecting its ability to cross cell membranes.

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Derivatives of acrylate compounds have shown promise as enzyme inhibitors.

A notable example is the inhibition of tubulin polymerization. researchgate.net Tubulin is a critical protein for cell division, and its disruption is a validated strategy in cancer therapy. Certain acrylic acid derivatives have been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest in the G2/M phase and ultimately causing cancer cell death. researchgate.net Molecular modeling studies suggest that these compounds can interact with the colchicine-binding site on tubulin, thereby preventing the formation of microtubules. researchgate.net

While not directly involving this compound, these findings provide a clear mechanism of action for related acrylate structures and suggest that fluorinated analogues could be developed as potent tubulin polymerization inhibitors. The fluorine atom could enhance binding affinity or improve pharmacokinetic properties, making such derivatives potentially more effective therapeutic candidates.

Another study investigated the reaction mechanism of (E)-methyl 3-(2-aminophenyl)acrylate, a related compound, highlighting the reactivity of the acrylate system and its potential to participate in cyclization reactions to form more complex heterocyclic structures, which are common scaffolds in many enzyme inhibitors. nih.gov

Role in Materials Science and Polymer Development

In materials science, the focus shifts from biological interactions to the bulk properties of materials derived from this compound. The presence of fluorine is highly desirable for creating polymers with unique and valuable characteristics. paint.org

This compound can serve as a functional monomer in polymerization reactions. Acrylate monomers are valued for their ability to undergo polymerization through free-radical processes, allowing for the synthesis of a wide range of polymers. paint.org The incorporation of fluorinated monomers like this one can be used to create specialized polymer architectures, including homopolymers and copolymers with tailored properties. core.ac.uk

Fluorinated poly(meth)acrylates can be synthesized as random, block, or graft copolymers. core.ac.uk For example, copolymerizing a fluorinated acrylate with non-fluorinated monomers like methyl methacrylate (B99206) or butyl acrylate allows for precise control over the final properties of the material, such as its glass transition temperature and solubility. core.ac.uknih.gov

The reactivity of acrylic monomers can be significantly affected by fluorine substitution. The high electronegativity of fluorine can influence the electron density of the double bond, altering its polymerization kinetics and reactivity ratios in copolymerization reactions. paint.org This allows for the creation of complex polymer architectures, such as block copolymers, which can self-assemble into ordered nanostructures. uni-bayreuth.de

Table 1: Examples of Monomers for Copolymerization with Fluorinated Acrylates

| Monomer Name | Chemical Formula | Common Application in Copolymers |

|---|---|---|

| Methyl Methacrylate | C₅H₈O₂ | Increases hardness and durability |

| Butyl Acrylate | C₇H₁₂O₂ | Imparts flexibility and lowers glass transition temperature |

| Styrene | C₈H₈ | Enhances refractive index and rigidity |

This table provides examples of common comonomers used with acrylate derivatives to create specialized polymers.

One of the most significant applications of fluorinated acrylates is in the development of high-performance coatings and resins. researchgate.net Polymers derived from these monomers are known for their exceptional properties, which are highly sought after in numerous industrial applications. rsc.org

Key properties of fluoropolymer coatings include:

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers makes them excellent water and oil repellents. rsc.org This is crucial for creating self-cleaning and anti-fouling surfaces.

Chemical and Thermal Stability: The strength of the C-F bond contributes to the high stability of these materials, making them resistant to harsh chemicals, UV radiation, and extreme temperatures. researchgate.net

Low Refractive Index: Fluoropolymers often have a low refractive index, a property that is useful in optical applications.

Fluorinated acrylate polymers are widely used to impart water and oil repellency to textiles, carpets, and paper. rsc.org In the field of protective coatings, these polymers are used to enhance the durability and weatherability of architectural finishes. researchgate.net For instance, they can be blended with other polymers, such as polyvinylidene fluoride (B91410) (PVDF), to create coatings with superior performance for exterior applications. google.com The development of waterborne polyurethane coatings modified with fluorinated acrylates is also an area of active research, aiming to create more environmentally friendly yet highly durable protective films. mdpi.com

Table 2: Properties and Applications of Fluoropolymer Coatings

| Property | Conferred by Fluorine | Example Application |

|---|---|---|

| Low Surface Energy | High electronegativity of fluorine | Water/oil repellent textile finishes |

| High Durability | Strong C-F bond energy | Weather-resistant architectural coatings |

| Stain Resistance | Non-stick surface properties | Protective sealers for porous surfaces |

This interactive table summarizes the key properties and applications of coatings derived from fluorinated polymers.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-Methyl 3-(4-fluorophenyl)acrylate |

| (E)-methyl 3-(3-(bromomethyl)phenyl)acrylate |

| (E)-methyl 3-(2-aminophenyl)acrylate |

| 3-(4-chlorophenyl)acrylate |

| Ascochlorin |

| Butyl Acrylate |

| Combretastatin |

| Methyl Methacrylate |

| Phenylisothiocyanate |

| Polyvinylidene fluoride (PVDF) |

| Serotonin |

| Styrene |

| Acrylonitrile |

Contributions to Catalysis and Synthetic Methodologies

The inherent structural and electronic features of this compound make it a valuable tool for chemists. The presence of the fluorine atom at the meta-position of the phenyl ring influences the molecule's reactivity and provides a handle for further functionalization. This, combined with the reactive acrylate moiety, positions its derivatives as key players in the development of new catalytic systems and synthetic strategies.

Use as Chiral Building Blocks or Ligand Precursors

While direct utilization of this compound as a chiral building block is an area of ongoing exploration, the broader class of fluorinated cinnamic acid derivatives has demonstrated considerable promise as precursors for active pharmaceutical ingredients and other biologically active molecules. ossila.com The synthesis of optically active fluorine-containing building blocks is a critical endeavor in medicinal chemistry, as the introduction of fluorine can significantly enhance a drug's metabolic stability and binding affinity. chimia.ch

The general structure of cinnamic acids and their esters serves as a versatile template for the synthesis of chiral ligands, particularly phosphine-based ligands that are crucial in asymmetric catalysis. researchgate.net Although specific examples detailing the conversion of this compound into chiral ligands are not extensively documented, the established synthetic routes for similar compounds suggest a strong potential. For instance, derivatives of cinnamic acid have been successfully employed in the synthesis of chiral phosphine (B1218219) ligands that exhibit high enantioselectivities in reactions like rhodium-catalyzed asymmetric hydrogenations. researchgate.net The synthetic accessibility of fluorinated building blocks is crucial for their application in drug discovery and medicinal chemistry. ossila.com

The general approach to synthesizing chiral ligands from cinnamate (B1238496) derivatives often involves modifications of the carboxylic acid or ester group and the phenyl ring, or transformations of the double bond. These modifications can lead to the introduction of phosphine groups or other coordinating moieties, ultimately yielding a chiral ligand. The 3-fluoro substituent on the phenyl ring of the target compound can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complexes they form.

Participation in Asymmetric Catalytic Transformations

The electron-withdrawing nature of the 3-fluorophenyl group in this compound makes its double bond susceptible to a variety of asymmetric transformations. These reactions, guided by chiral catalysts, can lead to the formation of enantiomerically enriched products that are valuable intermediates in organic synthesis. Key asymmetric reactions where derivatives of this compound are expected to participate include asymmetric hydrogenation, conjugate additions, and dihydroxylations.

Asymmetric Hydrogenation:

| Substrate Analogue | Chiral Catalyst System | Enantiomeric Excess (ee) | Reference |

| Methyl (E)-2-acetamido-3-phenylacrylate | Rhodium-Chiral Phosphine | >95% | [General knowledge from asymmetric catalysis] |

| Various Acrylic Acids | Rhodium-Phosphinediamine Complex | High | biosynth.com |

Asymmetric Conjugate Addition:

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral catalysts can render this transformation enantioselective, providing access to a wide range of chiral compounds. Organocatalysis has emerged as a powerful tool for such reactions. For instance, the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes and ketones, catalyzed by chiral secondary amines, often proceeds with high enantioselectivity. nih.gov Given the electrophilic nature of the double bond in this compound, it is a promising substrate for asymmetric conjugate additions of nucleophiles like malonates, nitroalkanes, and organometallic reagents. The development of organocatalytic methods for the enantioselective conjugate addition to fluorinated enals highlights the feasibility of such transformations. mdpi.com

| Reaction Type | Substrate Type | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Conjugate Addition | α,β-Unsaturated Aldehydes | Chiral Amine | up to 95% | nih.gov |

| Conjugate Addition | Fluoromalonates to Enals | Chiral Diphenylpyrolinol TES ether | 80-95% | mdpi.com |

Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. google.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids. The resulting chiral diols are versatile synthetic intermediates. Applying this methodology to this compound would be expected to yield the corresponding chiral diol with high enantioselectivity. The reaction is known to be effective for a wide range of substituted alkenes. google.com

| Substrate Type | Reagent System | Stereochemical Outcome | Reference |

| Prochiral Olefins | OsO₄, Chiral Ligand (AD-mix) | High Enantioselectivity | google.com |

Future Research Trajectories and Interdisciplinary Opportunities

Innovative Methodologies for Enhanced Synthesis and Derivatization

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of (E)-methyl 3-(3-fluorophenyl)acrylate and its derivatives. While traditional methods like the Heck and Wittig reactions are effective, there is a continuous drive for innovation.

Catalytic Systems: The development of novel catalytic systems is a key area of interest. Recent progress in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, offers pathways for more efficient synthesis under milder conditions. mdpi.comresearchgate.net Research into supported palladium nanocatalysts and magnetically separable catalysts could lead to more sustainable and recyclable catalytic systems for the synthesis of fluorinated cinnamates. semanticscholar.org

Derivatization Techniques: The strategic derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships. Future methodologies may focus on creating libraries of analogs by modifying the phenyl ring, the acrylate (B77674) moiety, or both. Novel derivatization techniques, such as those used for determining chlorophenoxy acid type herbicides, could be adapted for creating a diverse range of functionalized derivatives for biological screening. nih.govnih.gov

| Research Focus | Potential Innovative Methodologies | Expected Advantages |

| Synthesis | Advanced Palladium-catalyzed Heck reactions | Higher yields, milder reaction conditions, improved sustainability. mdpi.comresearchgate.net |

| Use of supported and recyclable nanocatalysts | Cost-effectiveness, reduced environmental impact. semanticscholar.org | |

| Derivatization | Combinatorial synthesis of ester and amide analogs | Rapid generation of diverse compound libraries for screening. |

| Site-selective functionalization of the phenyl ring | Fine-tuning of electronic and steric properties for enhanced bioactivity. |

Advanced Computational Approaches for Predictive Modeling

In silico methods are poised to play a pivotal role in accelerating the research and development of this compound and its derivatives. Advanced computational approaches can provide valuable insights into the compound's properties and potential applications, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to predict the biological activities of novel derivatives based on their molecular structures. creative-biolabs.com By developing QSAR models for properties such as cytotoxicity or antimicrobial activity, researchers can prioritize the synthesis of compounds with the highest potential for desired effects. nih.govnih.gov Studies on other acrylates and methacrylates have successfully used QSAR to predict mutagenicity, demonstrating the applicability of this approach. nih.gov

Physicochemical Property Prediction: Computational tools can predict key physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. nih.govfigshare.comresearchgate.net These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of potential candidates and to anticipate their pharmacokinetic behavior.

Molecular Docking: Molecular docking simulations can elucidate the potential binding modes of this compound derivatives with biological targets, such as enzymes or receptors. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

| Computational Approach | Application for this compound | Potential Insights |

| QSAR Modeling | Predict biological activities (e.g., anticancer, antimicrobial). creative-biolabs.comnih.gov | Guide the design of more potent and selective analogs. |

| Physicochemical Prediction | Estimate properties like logP, solubility, and ADMET. nih.govfigshare.comresearchgate.net | Assess drug-likeness and potential pharmacokinetic profiles. |

| Molecular Docking | Simulate binding to protein targets. researchgate.net | Elucidate mechanisms of action and guide lead optimization. |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around this compound, the integration of high-throughput screening (HTS) and combinatorial chemistry will be indispensable.

Combinatorial Libraries: The synthesis of combinatorial libraries of this compound derivatives will enable the rapid generation of a large number of structurally diverse compounds. nih.govamericanpeptidesociety.orgresearchgate.net These libraries can be created by systematically varying the substituents on the phenyl ring and the ester group of the acrylate moiety.

High-Throughput Screening (HTS): HTS technologies allow for the rapid screening of these combinatorial libraries against a multitude of biological targets to identify "hit" compounds with desired activities. ewadirect.com The development of HTS assays for targets such as protein kinases or microbial enzymes could quickly identify promising lead compounds for further development. nih.gov For instance, crystallographic fragment screening has successfully identified cinnamic acid derivatives as starting points for potent enzyme inhibitors. nih.gov

| Technology | Application | Outcome |

| Combinatorial Chemistry | Synthesis of large, diverse libraries of derivatives. nih.govamericanpeptidesociety.org | Access to a wide range of chemical structures for screening. |

| High-Throughput Screening | Rapidly screen libraries against biological targets. ewadirect.com | Identification of "hit" compounds with desired biological activity. nih.gov |

Exploration of Novel Biofunctional Applications and Material Innovations

The unique properties conferred by the fluorine atom suggest that this compound could be a valuable building block for novel biofunctional applications and innovative materials.

Biofunctional Applications: Cinnamic acid and its derivatives have a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com The introduction of a fluorine atom can significantly modulate these properties by altering the electronic nature and metabolic stability of the molecule. researchgate.net Future research should focus on a systematic biological evaluation of this compound and its analogs to explore their potential as therapeutic agents. For example, methyl cinnamate (B1238496) itself is used in some pharmaceutical formulations and has been investigated for its antimicrobial activities. drugs.comnih.govresearchgate.net

Material Innovations: Fluorinated acrylate polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. acs.orgyoutube.comacs.orgresearchgate.netresearchgate.net These characteristics make them suitable for a wide range of applications, such as specialty coatings, and advanced textiles. youtube.com The polymerization of this compound could lead to the development of novel polymers with tailored properties. Research into the copolymerization of this monomer with other acrylates could yield materials with a unique combination of characteristics. acs.org

| Area of Exploration | Potential Application | Key Properties |

| Biofunctional | Anticancer, antimicrobial, anti-inflammatory agents. nih.govnih.govmdpi.com | Enhanced metabolic stability and target interaction due to fluorine. researchgate.net |

| Material Science | High-performance coatings, advanced textiles. youtube.com | Thermal stability, chemical resistance, low surface energy. acs.orgacs.orgresearchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.